

Application Notes and Protocols for Tofimilast

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Compound Focus: Tofimilast

CAS No.: 185954-27-2

Cat. No.: S545531

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Introduction to Tofimilast

Tofimilast (also known as CP-325,366) is a novel and potent phosphodiesterase-4 (PDE4) inhibitor developed by Pfizer [1]. It has been investigated for potential use in the treatment of **asthma and chronic obstructive pulmonary disease (COPD)** [1] [2] [3]. The compound acts by inhibiting the PDE4 enzyme, which hydrolyzes cyclic adenosine monophosphate (cAMP). Increased cAMP levels in inflammatory cells lead to reduced activation, thereby attenuating the inflammatory response [4]. **Tofimilast** is a triazolopyridine derivative with a molecular weight of 339.46 g/mol and a chemical formula of C₁₈H₂₁N₅S [1] [5].

Physicochemical Properties and Handling

Table 1: Physicochemical Properties of Tofimilast [1] [5] [2]

Property	Value / Description
CAS Number	185954-27-2
Molecular Formula	C ₁₈ H ₂₁ N ₅ S
Molecular Weight	339.46 g/mol
Purity	≥98% (by HPLC)

Property	Value / Description
Appearance	Solid powder at room temperature
LogP	4.103 (Predicted)
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
SMILES	<chem>CCC1=NN(C2CCCC2)C2C3=NN=C(C4=CC=CS4)N3CCC1=2</chem>
Storage	Powder: -20°C for 3 years; -80°C for 6 months in solvent

Formulation and Vehicle Solutions

Tofimilast has low water solubility, necessitating the use of solvents or specific vehicle formulations for *in vitro* and *in vivo* studies [1]. The following protocols are generalized for compounds with similar properties, as explicit, peer-reviewed formulations for **Tofimilast** are scarce in the available literature.

Stock Solution Preparation for In Vitro Studies

Protocol:

- **Weighing:** Accurately weigh the required amount of **Tofimilast** powder.
- **Solubilization:** Dissolve the powder in **anhydrous DMSO** to prepare a concentrated stock solution (e.g., 10-50 mM).
- **Sonication:** Briefly sonicate the solution for 1-2 minutes to ensure complete dissolution if necessary [3].
- **Aliquoting and Storage:** Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at **-80°C** for long-term use.

Note: The final concentration of DMSO in cell culture assays should typically be kept below 0.1% to avoid cytotoxicity.

Vehicle Formulations for In Vivo Studies

The table below summarizes potential vehicle formulations for administering **Tofimilast** in animal studies, based on common practices for poorly water-soluble drugs [1].

Table 2: Potential Vehicle Formulations for *In Vivo* Administration of Tofimilast

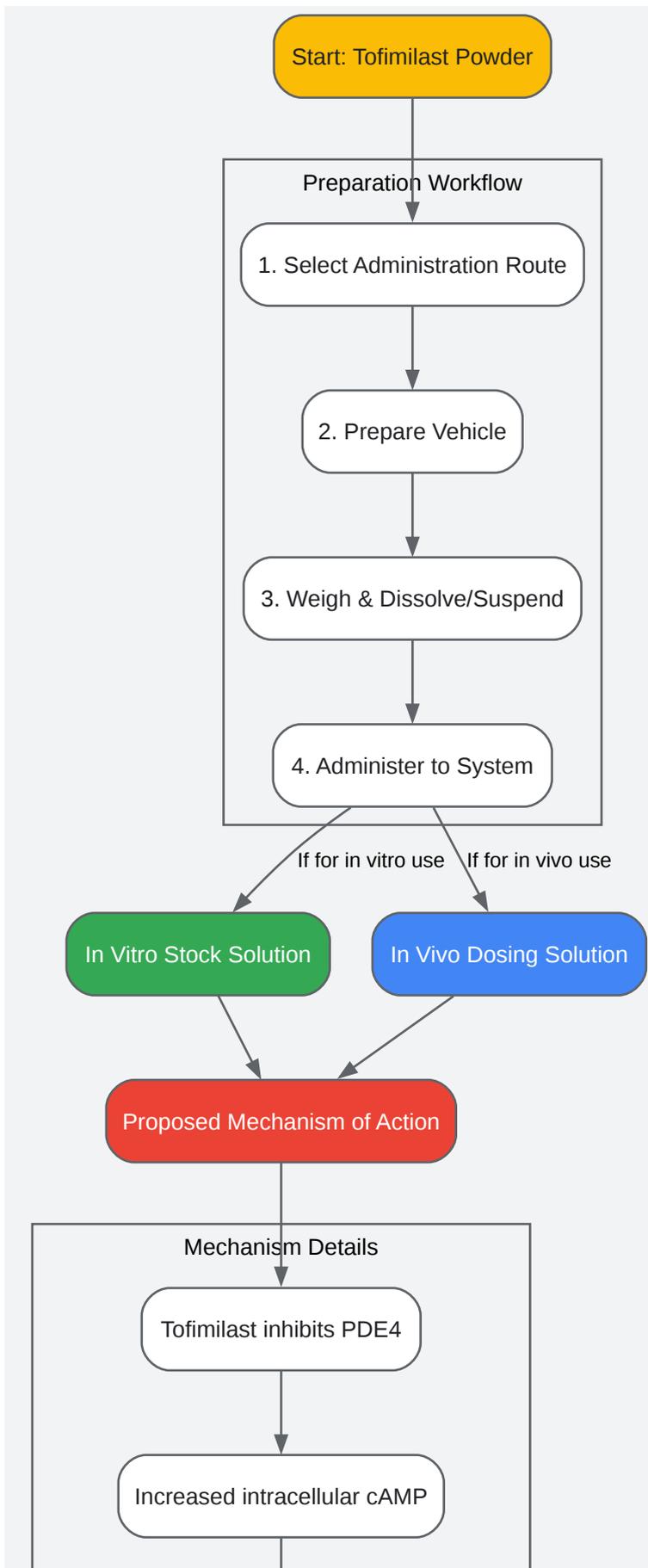
Route	Formulation Number	Vehicle Composition (v/v)	Final Preparation Example
Injection	1	DMSO : Tween 80 : Saline = 10 : 5 : 85	100 µL DMSO stock → 50 µL Tween 80 → 850 µL Saline
Injection	2	DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45	100 µL DMSO → 400 µL PEG300 → 50 µL Tween 80 → 450 µL Saline
Injection	3	DMSO : Corn Oil = 10 : 90	100 µL DMSO stock → 900 µL Corn oil
Oral	1	Suspension in 0.5% CMC-Na	250 mg Tofimilast in 100 mL 0.5% CMC-Na solution
Oral	2	Suspension in 0.5% Carboxymethyl Cellulose	250 mg Tofimilast in 100 mL 0.5% CMC solution

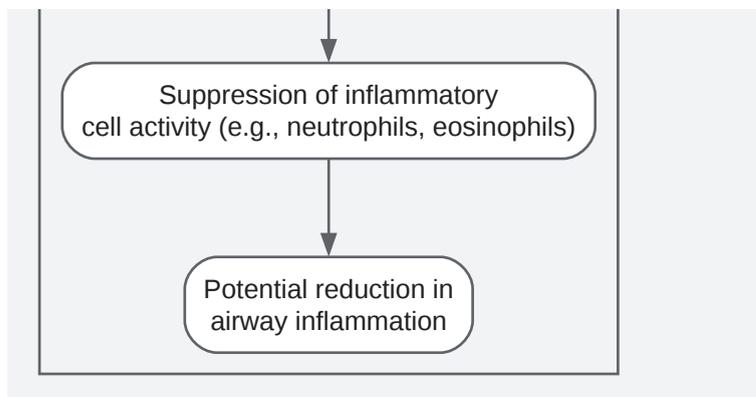
Detailed Protocol for Oral Dosing (Suspension in 0.5% CMC-Na):

- **Vehicle Preparation:** Dissolve 0.5 grams of carboxymethyl cellulose sodium (CMC-Na) in 100 mL of purified water or saline under constant stirring to form a clear, viscous solution.
- **Suspension Formation:** Slowly add the pre-weighed **Tofimilast** powder to the vehicle while vortexing or using a magnetic stirrer to create a homogeneous suspension.
- **Dosing:** Administer the suspension to animals via oral gavage immediately after preparation. The suspension should be stirred continuously during dosing to maintain uniformity [1].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the typical workflow for reconstituting **Tofimilast** and its proposed mechanism of action as a PDE4 inhibitor.





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Critical Experimental Considerations

- **Vehicle Controls:** Always include vehicle-only control groups in experiments to account for any effects of the solvent or formulation excipients.
- **Stability:** The chemical stability of **Tofimilast** in these formulations has not been fully characterized. It is recommended to use freshly prepared solutions for each experiment.
- **Dose Verification:** For suspension formulations, verify homogeneity and dose accuracy, especially when administering to animals.
- **Safety:** **Tofimilast** is intended for research purposes only and not for human use. Standard laboratory safety practices should be followed when handling the compound [1].

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References

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